molecular formula C32H48O5 B3026798 Ganoderic Acid X

Ganoderic Acid X

Cat. No.: B3026798
M. Wt: 512.7 g/mol
InChI Key: YCWGPALSXRBKTM-FKJOTFDOSA-N
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Description

Ganoderic Acid X (C${32}$H${48}$O$_5$, molecular weight 512.72) is a lanostane-type triterpenoid primarily isolated from Ganoderma amboinense and Ganoderma tsugae (松杉灵芝) . It is characterized by a 26-carboxylic acid group and a tetracyclic lanostane skeleton. This compound exhibits notable bioactivities, including topoisomerase inhibition and pro-apoptotic effects in cancer cells, making it a promising candidate for anticancer drug development . Recent studies have also identified its presence in G. lucidum (赤芝) under stress conditions, such as exogenous salicylic acid treatment .

Properties

IUPAC Name

(E,6R)-6-[(3S,5R,10S,13R,14R,15S,17R)-15-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H48O5/c1-19(10-9-11-20(2)28(35)36)24-18-27(37-21(3)33)32(8)23-12-13-25-29(4,5)26(34)15-16-30(25,6)22(23)14-17-31(24,32)7/h11-12,14,19,24-27,34H,9-10,13,15-18H2,1-8H3,(H,35,36)/b20-11+/t19-,24-,25+,26+,27+,30-,31-,32-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWGPALSXRBKTM-FKJOTFDOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C(=O)O)C1CC(C2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1C[C@@H]([C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H48O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Ganoderic Acid X is typically extracted from the fruiting bodies or mycelium of Ganoderma lucidum. The biosynthesis of ganoderic acids involves the mevalonate pathway, where acetyl-coenzyme A is converted into 3-hydroxy-3-methylglutaryl-CoA, which is then reduced to mevalonate. This pathway continues through several steps to produce lanosterol, which is further modified to form ganoderic acids .

Industrial Production Methods: Industrial production of this compound involves the cultivation of Ganoderma lucidum under controlled conditions. Techniques such as submerged fermentation and solid-state fermentation are employed to enhance the yield of ganoderic acids. Optimization of growth media, pH, temperature, and nutrient supply are critical factors in maximizing production .

Chemical Reactions Analysis

Biosynthetic Pathway Precursors

GA-X biosynthesis originates from the mevalonate (MVA) pathway, which converts acetyl-CoA into key intermediates :

PrecursorEnzyme InvolvedProduct
Acetyl-CoAHMG-CoA synthase3-Hydroxy-3-methylglutaryl-CoA
3-Hydroxy-3-methylglutaryl-CoAHMG-CoA reductase (HMGR)Mevalonate
MevalonateMevalonate kinaseIsopentenyl pyrophosphate
Farnesyl pyrophosphateSqualene synthase (SQS)Squalene
SqualeneSqualene monooxygenase2,3-Oxidosqualene
2,3-OxidosqualeneLanosterol synthase (LS)Lanosterol

Lanosterol undergoes oxidative modifications by cytochrome P450 enzymes (CYPs) to form GA-X, though the specific CYP isoforms involved remain under investigation .

Enzymatic Modifications

GA-X’s structural complexity arises from post-lanosterol modifications:

Key Reactions Catalyzed by CYPs

  • Hydroxylation : Addition of hydroxyl groups at C-3α, C-15α, and C-26 positions .

  • Acetylation : Acetoxy group formation at C-15α .

  • Oxidation : Introduction of double bonds (e.g., Δ⁷, Δ⁹(11), Δ²⁴) .

For example, CYP512W2 in G. lucidum catalyzes conjugated double bond formation (C7=C8, C9=C11) via carbocation intermediates (Fig. 4g, ).

Metabolic Stability and Derivatives

In vitro studies using rat/human liver microsomes (RLMs/HLMs) reveal GA-X’s metabolic soft spots :

Reaction TypePosition ModifiedMetabolite Identified
ReductionC-3, C-7, C-11, C-15, C-23Dihydroxy derivatives (e.g., 7β,15-dihydroxy)
HydroxylationC-12, C-20, C-28/29Trihydroxy derivatives
GlucuronidationHydroxyl groupsGlucuronide conjugates
SulfationC-7β-OH7β-O-sulfation derivatives

GA-X exhibits rapid phase I metabolism (t₁/₂ = 5–30 min in RLMs/HLMs) and Michaelis-Menten kinetics for reduction (Kₘ = 1–50 μM) .

Interaction with Topoisomerases

GA-X directly inhibits topoisomerases I/IIα via:

  • DNA intercalation : Disruption of DNA-enzyme complexes .

  • Reactive oxygen species (ROS) modulation : Mitochondrial membrane depolarization and caspase-3 activation .

This dual mechanism induces apoptosis in hepatoma (HuH-7) and leukemia (HL-60) cells at IC₅₀ values <10 μM .

Synthetic and Biotechnological Production

Efforts to enhance GA-X yield include:

  • Genetic engineering : Overexpression of HMGR, FPS, and SQS in G. lucidum increases GA-X titers by 43–76% .

  • Substrate induction : Microcrystalline cellulose (MCC) boosts GA-X production by 85% in submerged fermentation .

Structural-Activity Relationships (SAR)

Critical functional groups for bioactivity:

  • C-15α acetoxy : Enhances topoisomerase inhibition .

  • Δ⁷,⁹(11) conjugated double bonds : Facilitates DNA intercalation .

  • C-26 carboxyl : Improves solubility and cellular uptake .

Scientific Research Applications

Mechanism of Action

Ganoderic Acid X is part of a larger family of ganoderic acids, which include Ganoderic Acid A, Ganoderic Acid B, and Ganoderic Acid C, among others. Compared to these compounds, this compound is unique due to its specific molecular structure and the distinct pharmacological activities it exhibits .

Comparison with Similar Compounds

Structural Features

Ganoderic Acid X shares the lanostane backbone with other ganoderic acids but differs in substituent positions and oxidation states. Key structural distinctions include:

  • Ganoderic Acid A (C${30}$H${44}$O$_7$): Contains a 3-keto group and 7,9(11)-diene system, linked to anti-inflammatory and antioxidant properties .
  • Ganoderic Acid C1/C2: Differ in hydroxylation patterns; C1 lacks the 15α-hydroxyl group present in C2, affecting their polarity and bioactivity .
  • Ganoderic Acid B (C${30}$H${42}$O$_6$): Features a 12β-hydroxyl group, enhancing its cytotoxicity against hepatoma cells .
  • This compound: Unique C-3α/β stereoisomerism and C-26 carboxyl group, which may enhance its interaction with topoisomerase enzymes .

Bioactivity Profiles

Compound Key Bioactivities Source Reference
This compound Topoisomerase inhibition, apoptosis induction in cancer cells G. amboinense, G. tsugae
Ganoderic Acid A Antioxidant, anti-inflammatory, SREBP pathway inhibition (anti-obesity effects) G. lucidum, G. applanatum
Ganoderic Acid C Aldose reductase inhibition (IC$_{50}$ = 3.8 µM), antitumor, anti-aging G. lucidum
Ganoderic Acid B Cytotoxicity against liver cancer cells, anti-inflammatory G. lucidum
Ganoderic Acid C2 Enhanced production under 60% O$_2$ (1.37-fold increase vs. control) G. lingzhi

Cultivation and Stress Conditions

  • Oxygen Treatment: High oxygen (60% O$_2$) increases yields of Ganoderic Acids A (2.79-fold), B (2.32-fold), and C2 (1.37-fold) in G. lucidum) .
  • Substrate Differences: Log-cultivated G. lucidum shows higher this compound abundance compared to substitute substrates, suggesting cultivation method impacts triterpenoid profiles .

Genetic Regulation

Key biosynthetic genes (hmgs, hmgr, fps, sqs, osc) are upregulated under 60% O$_2$, enhancing triterpenoid production .

Pharmacological Potential and Challenges

  • Synergistic Effects: Co-occurrence with Ganoderic Acids A and C in G. lucidum may enhance anticancer efficacy through multi-pathway inhibition .
  • Extraction Challenges : Low natural abundance (e.g., 4.44 g kg$^{-1}$ in ozone-treated G. lingzhi fruiting bodies) necessitates optimized fermentation or synthetic approaches .

Biological Activity

Ganoderic Acid X (GA-X), a lanostanoid triterpene derived from the medicinal mushroom Ganoderma lucidum, has garnered attention for its diverse biological activities, particularly in cancer treatment and liver protection. This article reviews the current understanding of GA-X's biological activity, supported by case studies and research findings.

GA-X is structurally similar to other ganoderic acids, which are known for their pharmacological properties. The compound exhibits its biological effects primarily through the inhibition of topoisomerases I and IIa, enzymes crucial for DNA replication and transcription. This inhibition leads to immediate suppression of DNA synthesis in various cancer cell lines, including hepatoma (HuH-7), colorectal carcinoma (HCT-116), and acute promyelocyte leukemia (HL-60) cells .

Mechanisms of Action:

  • Inhibition of Topoisomerases: GA-X inhibits topoisomerase I and IIa, disrupting DNA synthesis .
  • Induction of Apoptosis: It triggers apoptosis through mitochondrial pathways, characterized by the degradation of chromosomal DNA, decreased Bcl-xL levels, mitochondrial membrane disruption, cytochrome c release, and caspase-3 activation .
  • Activation of MAPK Pathways: GA-X activates ERK and JNK mitogen-activated protein kinases, further promoting apoptotic processes .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of GA-X.

Table 1: Summary of Anticancer Effects

Cancer TypeCell LineEffectReference
HepatomaHuH-7Inhibition of DNA synthesis
Colorectal CarcinomaHCT-116Induction of apoptosis
Burkitt’s LymphomaRajiInhibition of cell proliferation
Acute Promyelocyte LeukemiaHL-60Activation of apoptotic pathways

Case Study: Hepatoma Cells
In a study involving HuH-7 cells, GA-X was shown to significantly inhibit cell growth and induce apoptosis. The mechanism involved the activation of caspase pathways and mitochondrial dysfunction, highlighting its potential as a therapeutic agent against liver cancer .

Hepatoprotective Effects

GA-X also exhibits protective effects against liver injuries. Research indicates that it can mitigate oxidative stress and lipid accumulation in liver cells exposed to harmful substances such as alcohol.

Table 2: Hepatoprotective Effects

ParameterEffectReference
Liver IndexSignificant reduction
Serum Lipid ParametersDecreased levels
Oxidative Stress MarkersReduced malondialdehyde levels
Intestinal Microflora CompositionModulation towards beneficial bacteria

Study Findings:
In a model involving alcohol-induced liver injury in mice, GA-X supplementation led to a significant decrease in liver injury markers and improved overall liver function. The intervention altered the gut microbiota composition favorably, suggesting a holistic protective mechanism against liver damage .

Q & A

Q. How can researchers validate GA-X’s target engagement in topoisomerase inhibition assays?

  • Methodology : Employ DNA cleavage assays with purified human topoisomerase I/II. Compare GA-X’s effects to known inhibitors (e.g., camptothecin). Surface plasmon resonance (SPR) or microscale thermophoresis (MST) quantifies binding affinity (Kd values) .

Data Interpretation & Reproducibility

Q. What steps mitigate false positives in GA-X’s apoptotic activity assays?

  • Methodology : Include controls for necrosis (LDH release assays) and autophagy (LC3-II Western blotting). Validate apoptosis-specific markers (e.g., PARP cleavage) across multiple assays. Use genetic knockdown (e.g., siRNA against caspase-9) to confirm pathway specificity .

Q. How can researchers standardize GA-X quantification across labs using different LC-MS systems?

  • Methodology : Adopt a validated reference material (e.g., certified GA-X standard from Sigma-Aldrich). Harmonize LC parameters: C18 column, 0.1% formic acid in mobile phase, and ESI-negative mode. Participate in inter-laboratory proficiency testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ganoderic Acid X
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Ganoderic Acid X

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